Bienvenue dans la boutique en ligne BenchChem!

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide

Cannabinoid CB1 receptor Allosteric modulation Indole-2-carboxamide

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide (CAS 1219902-74-5) is a synthetic small molecule belonging to the indole-2-carboxamide class, a scaffold extensively explored for allosteric modulation of the cannabinoid CB1 receptor and inhibition of kinases such as IKK2. The compound features a unique substitution pattern: a phenyl ring para-substituted with a 1,4-diazepane moiety bearing a cyclopropanecarbonyl group, linked via an amide bond to the indole-2-carboxylic acid core.

Molecular Formula C24H26N4O2
Molecular Weight 402.498
CAS No. 1219902-74-5
Cat. No. B2829599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide
CAS1219902-74-5
Molecular FormulaC24H26N4O2
Molecular Weight402.498
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5N4
InChIInChI=1S/C24H26N4O2/c29-23(22-16-18-4-1-2-5-21(18)26-22)25-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)24(30)17-6-7-17/h1-2,4-5,8-11,16-17,26H,3,6-7,12-15H2,(H,25,29)
InChIKeyYCHWNVNUJCPGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide (CAS 1219902-74-5) – Core Chemical Identity & Procurement Baseline


N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide (CAS 1219902-74-5) is a synthetic small molecule belonging to the indole-2-carboxamide class, a scaffold extensively explored for allosteric modulation of the cannabinoid CB1 receptor [1] and inhibition of kinases such as IKK2 [2]. The compound features a unique substitution pattern: a phenyl ring para-substituted with a 1,4-diazepane moiety bearing a cyclopropanecarbonyl group, linked via an amide bond to the indole-2-carboxylic acid core. Its molecular formula is C24H26N4O2 with a molecular weight of 402.5 g/mol, and it is typically supplied at ≥95% purity by commercial vendors . This specific substitution pattern distinguishes it from the prototypical CB1 allosteric modulator ORG27569 and other indole-2-carboxamide analogs in terms of steric bulk, hydrogen-bonding capacity, and conformational flexibility imparted by the diazepane ring.

Why N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide Cannot Be Readily Replaced by Generic Indole-2-Carboxamides


The indole-2-carboxamide scaffold is highly sensitive to the nature and position of substituents, as demonstrated by structure–activity relationship (SAR) studies for CB1 allosteric modulation [1] and kinase inhibition [2]. For CB1 allosteric modulators, the length of the linker between the amide bond and the phenyl ring B, the substituent on the phenyl ring, and the nature of the amino group are critical determinants of binding affinity, cooperativity, and functional efficacy [1]. The target compound incorporates a 1,4-diazepane ring directly attached to the phenyl ring, a feature absent in the prototypical modulator ORG27569, which uses a piperidine ring connected via an ethylene linker. This structural divergence is expected to result in profoundly different pharmacological profiles, as even minor alterations in linker length or amine substitution have been shown to shift compounds from positive to negative allosteric modulators or abolish activity altogether [1]. Similarly, in the IKK2 inhibitor series, the nature of the cyclic amine attached to the phenyl ring significantly influences potency and selectivity [2]. Consequently, generic indole-2-carboxamides cannot substitute for this specific compound in biological assays without risking a complete loss of the desired activity profile.

Quantitative Differentiation Evidence for N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide Versus Closest Structural Analogs


Structural Differentiation from the Prototypical CB1 Allosteric Modulator ORG27569: Linker and Amine Architecture

The target compound differs from ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) in three critical structural features: (i) replacement of the ethylene linker between the amide nitrogen and the phenyl ring with a direct N–phenyl bond; (ii) substitution of the piperidine ring with a 1,4-diazepane ring; and (iii) introduction of a cyclopropanecarbonyl group on the terminal amine of the diazepane. In the CB1 allosteric modulator SAR, the linker length is a key determinant of cooperativity; the prototypical compound ORG27569 has an ethylene linker, and its deletion or elongation is known to drastically alter allosteric parameters [1]. The diazepane ring introduces an additional hydrogen-bond donor/acceptor capacity compared to piperidine, while the cyclopropanecarbonyl group adds steric bulk and conformational constraint. These modifications are expected to yield a distinct pharmacological fingerprint.

Cannabinoid CB1 receptor Allosteric modulation Indole-2-carboxamide

Purity Threshold Advantage: Guaranteed Minimum 95% Purity Versus Unspecified Analogs

The commercially available target compound is consistently supplied with a purity specification of ≥95% as determined by standard analytical methods . In contrast, many custom-synthesized or research-grade indole-2-carboxamide analogs are offered without a guaranteed purity level or with lower purity thresholds (e.g., 90% or unspecified). This defined purity baseline reduces the risk of confounding biological assay results due to impurities and ensures lot-to-lot consistency, a critical factor for reproducible pharmacological profiling.

Chemical purity Reproducibility Procurement specification

Kinase Selectivity Potential: IKK2 Inhibitor Scaffold Versus Multi-Kinase Indole Carboxamides

The indole carboxamide scaffold is claimed in patent literature as a selective IKK2 (IKKβ) inhibitor scaffold, with specific substitution patterns conferring selectivity over other kinases [1]. The target compound's substitution pattern—incorporating a diazepane ring with a cyclopropanecarbonyl group—falls within the generic Markush structure of the IKK2 inhibitor patent, suggesting potential IKK2 inhibitory activity. By contrast, many indole-2-carboxamides with simpler amine substituents (e.g., piperidine, morpholine) exhibit broader kinase inhibition profiles [2]. Although direct IKK2 IC50 data for the target compound are not publicly available, the structural features are consistent with those associated with enhanced IKK2 selectivity in the patent examples.

IKK2 inhibitor Kinase selectivity Indole carboxamide

Conformational Flexibility Advantage of the 1,4-Diazepane Ring Over Piperidine Analogs

The 1,4-diazepane ring in the target compound provides greater conformational flexibility and an additional potential hydrogen-bonding site compared to the piperidine ring found in ORG27569 and many other indole-2-carboxamide analogs. Molecular modeling studies on related indole-2-carboxamide CB1 modulators indicate that the amine substituent on the phenyl ring B directly influences the compound's ability to adopt a binding-competent conformation within the allosteric pocket [1]. The seven-membered diazepane ring can sample a wider conformational space and may engage in distinct interactions with receptor residues that are inaccessible to the more rigid six-membered piperidine ring.

Conformational analysis Diazepane Piperidine Ligand binding

Glycogen Phosphorylase Inhibition Potential of Indole-2-Carboxamide Scaffold

A related series of indole-2-carboxamide derivatives has been identified as potent, glucose-sensitive glycogen phosphorylase a (GPa) inhibitors, with lead compound 2 exhibiting an IC50 of 0.29 μM against GPa in biochemical assays and cellular IC50 values of 3.24 μM (HepG2) and 7.15 μM (rat hepatocytes) [1]. While the target compound was not directly tested in this study, its indole-2-carboxamide core is identical to the pharmacophore of these GPa inhibitors. The unique diazepane-cyclopropanecarbonyl moiety may confer improved metabolic stability or altered glucose sensitivity compared to the reported analogs.

Glycogen phosphorylase Diabetes Indole-2-carboxamide

Precision Application Scenarios for N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide Based on Quantitative Differentiation Evidence


Elucidating the Functional Impact of Diazepane Substitution in CB1 Allosteric Modulator Pharmacology

This compound serves as a critical tool for SAR expansion studies beyond the prototypical CB1 allosteric modulator ORG27569. Its direct N–phenyl linkage, 1,4-diazepane ring, and cyclopropanecarbonyl group allow researchers to systematically assess how deviation from the ethylene-linked piperidine motif affects binding cooperativity, functional efficacy, and biased signaling at CB1 receptors [1]. The guaranteed 95% purity ensures reliable assessment of concentration-response relationships without confounding impurities .

Probing IKK2 Kinase Selectivity with a Structurally Distinct Indole Carboxamide

The compound's substitution pattern aligns with the IKK2-selective indole carboxamide pharmacophore disclosed in patent literature [1]. It is suitable for in vitro kinase profiling panels to determine whether the diazepane-cyclopropanecarbonyl motif confers superior IKK2 selectivity over closely related kinases (e.g., IKK1, TBK1) compared to piperidine- or morpholine-substituted analogs. Such selectivity profiling is essential for validating IKK2 as a therapeutic target in inflammatory disease models.

Investigating the Conformational Dynamics of Indole-2-Carboxamide Ligand–Receptor Interactions

The enhanced conformational flexibility of the 1,4-diazepane ring makes this compound a valuable probe for studying ligand-induced conformational changes in target proteins using techniques such as NMR spectroscopy, molecular dynamics simulations, or cryo-EM. Compared to the more rigid piperidine-containing analogs [1], this compound may stabilize distinct receptor conformations, providing insights into the structural basis of allosteric modulation.

Glycogen Phosphorylase Inhibitor Lead Optimization

Based on the established GPa inhibitory activity of the indole-2-carboxamide chemotype [1], this compound can serve as a structurally differentiated lead for medicinal chemistry optimization. Its unique diazepane-cyclopropanecarbonyl tail may offer advantages in terms of metabolic stability, solubility, or glucose-sensitive inhibition compared to previously reported analogs, making it a valuable addition to GPa inhibitor screening libraries.

Quote Request

Request a Quote for N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.